An In-depth Technical Guide to the Structure and Reactivity of 2-Chloro-4-nitropyridine
An In-depth Technical Guide to the Structure and Reactivity of 2-Chloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-chloro-4-nitropyridine. It is a versatile heterocyclic building block extensively utilized in synthetic organic chemistry and medicinal chemistry, primarily as a precursor for a wide array of functionalized pyridine (B92270) derivatives. This document details its physical and spectroscopic properties, provides established experimental protocols for its synthesis and key reactions, and explores its reactivity, with a particular focus on nucleophilic aromatic substitution. While not directly implicated in biological signaling pathways, its role as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors, is discussed.
Structure and Physical Properties
2-Chloro-4-nitropyridine is a crystalline solid, typically appearing as a light yellow powder. The molecule consists of a pyridine ring substituted with a chlorine atom at the 2-position and a nitro group at the 4-position. The electron-withdrawing nature of both the pyridine nitrogen and the nitro group makes the aromatic ring electron-deficient, which is a key determinant of its reactivity.
Chemical Structure
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IUPAC Name: 2-chloro-4-nitropyridine[1]
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Molecular Formula: C₅H₃ClN₂O₂[1]
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SMILES: C1=CN=C(C=C1--INVALID-LINK--[O-])Cl[1]
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InChI: InChI=1S/C5H3ClN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-chloro-4-nitropyridine is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 158.54 g/mol | [1] |
| Appearance | Light yellow powder | |
| Melting Point | 52-56 °C | [2] |
| Boiling Point | 258.4 ± 20.0 °C (Predicted) | |
| CAS Number | 23056-36-2 | [1] |
Spectroscopic Data
The structural characterization of 2-chloro-4-nitropyridine is supported by various spectroscopic techniques. The key data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | d | ||
| H-5 | dd | ||
| H-6 | d |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| C-2 | ~152 |
| C-3 | ~120 |
| C-4 | ~149 |
| C-5 | ~118 |
| C-6 | ~145 |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
The IR spectrum of 2-chloro-4-nitropyridine shows characteristic absorption bands corresponding to its functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| C=N, C=C stretch (aromatic) | 1600-1450 |
| Asymmetric NO₂ stretch | ~1530 |
| Symmetric NO₂ stretch | ~1350 |
| C-Cl stretch | 800-600 |
Mass Spectrometry (MS)
The mass spectrum of 2-chloro-4-nitropyridine shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of the chlorine atom (with its characteristic isotopic distribution) and the nitro group.
| m/z | Relative Intensity | Assignment |
| 158/160 | [M]⁺ / [M+2]⁺ | |
| 112/114 | [M - NO₂]⁺ | |
| 77 | [C₅H₃N]⁺ |
Synthesis of 2-Chloro-4-nitropyridine
2-Chloro-4-nitropyridine is typically synthesized from its N-oxide precursor, 2-chloro-4-nitropyridine-N-oxide. The N-oxide itself can be prepared by the nitration of 2-chloropyridine-N-oxide.
Synthesis Workflow
Caption: Synthetic pathway for 2-Chloro-4-nitropyridine.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-nitropyridine-N-oxide
This protocol describes the nitration of 2-chloropyridine-N-oxide.
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Materials: 2-chloropyridine-N-oxide, concentrated sulfuric acid, 90% nitric acid, ice, chloroform, potassium carbonate, 2-propanol.
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Procedure:
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Cool 1.5 liters of concentrated sulfuric acid to 0 °C with stirring.
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Portionwise, add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide over a 5-hour period, maintaining the temperature between 5-10 °C.
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Add 590 ml of 90% nitric acid dropwise, keeping the temperature at 5-10 °C.
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After the addition is complete, heat the mixture to 80 °C and then remove the heat source. The exothermic reaction will cause the temperature to rise to approximately 115 °C.
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Maintain the temperature at 100 °C for four hours.
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Cool the reaction mixture and pour it into 12 liters of ice.
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Collect the resulting solid by filtration and wash it three times with one-liter portions of water by suspension.
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Dry the solid to yield 2-chloro-4-nitropyridine-N-oxide.
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The mother liquor and washes can be combined and extracted with chloroform. The combined organic extracts are dried with potassium carbonate, filtered, and concentrated under reduced pressure to yield additional product.
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Protocol 2: Synthesis of 2-Chloro-4-nitropyridine
This protocol outlines the deoxygenation of 2-chloro-4-nitropyridine-N-oxide.
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Materials: 2-chloro-4-nitropyridine-N-oxide (1.70 g, 9.74 mmol), anhydrous chloroform (25 mL), phosphorus trichloride (B1173362) (4.2 mL, 48.7 mmol), ice water, saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate.
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Procedure:
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Dissolve 2-chloro-4-nitropyridine-N-oxide in anhydrous chloroform at room temperature.
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Slowly add phosphorus trichloride to the solution.
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Heat the reaction mixture to reflux and maintain this temperature overnight.
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After the reaction is complete, cool the mixture to room temperature.
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Carefully pour the reaction mixture into ice water and basify to a pH of 7-8 with a saturated aqueous sodium bicarbonate solution.
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Extract the aqueous phase twice with chloroform.
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Combine the organic phases and wash sequentially with water and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Dry the resulting solid under high vacuum to afford 2-chloro-4-nitropyridine (yield: 1.2 g, 78%).
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Reactivity of 2-Chloro-4-nitropyridine
The reactivity of 2-chloro-4-nitropyridine is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the nitro group. This makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The primary site of nucleophilic attack is the C-2 position, leading to the displacement of the chloride ion. The nitro group at the 4-position activates the ring towards nucleophilic attack and helps to stabilize the negatively charged Meisenheimer intermediate.
Caption: General mechanism for SNAr on 2-chloro-4-nitropyridine.
A variety of nucleophiles can be employed in SNAr reactions with 2-chloro-4-nitropyridine. Table 2 provides some examples of these reactions with their reported yields.
| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |
| Piperidine | Piperidine | Ethanol | Reflux | 2-(Piperidin-1-yl)-4-nitropyridine | - |
| Morpholine | Morpholine | - | - | 4-(4-Nitropyridin-2-yl)morpholine | - |
| Methoxide | Sodium Methoxide | Methanol | Room Temp, 50h | 2-Methoxy-4-nitropyridine | - |
| Thiophenoxide | Sodium Thiophenoxide | - | - | 4-Nitro-2-(phenylthio)pyridine | - |
Protocol 3: General Procedure for SNAr with an Amine Nucleophile
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Materials: 2-chloro-4-nitropyridine, amine nucleophile (e.g., piperidine, morpholine), solvent (e.g., ethanol, acetonitrile), base (e.g., triethylamine, potassium carbonate, if the amine salt is used).
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Procedure:
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Dissolve 2-chloro-4-nitropyridine (1 equivalent) in the chosen solvent.
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Add the amine nucleophile (1.1-1.5 equivalents). If the amine hydrochloride salt is used, add a suitable base (2-3 equivalents).
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired 2-amino-4-nitropyridine derivative.
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Reduction of the Nitro Group
The nitro group of 2-chloro-4-nitropyridine can be readily reduced to an amino group, yielding 2-chloro-4-aminopyridine, another valuable synthetic intermediate.
Caption: Reduction of the nitro group of 2-chloro-4-nitropyridine.
Protocol 4: Reduction of 2-Chloro-4-nitropyridine-N-oxide to 2-Chloro-4-aminopyridine
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Materials: 2-chloro-4-nitropyridine-N-oxide (35.0 g, 0.2 mol), iron powder (39.2 g, 0.7 mol), glacial acetic acid (250 mL), 50 wt.% aqueous sodium hydroxide (B78521) solution, diethyl ether, saturated aqueous sodium chloride solution, anhydrous sodium sulfate, benzol-cyclohexane (1:1).
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Procedure:
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To a flask, add 2-chloro-4-nitropyridine-N-oxide, iron powder, and glacial acetic acid.
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Heat the mixture to reflux for 1.5 hours. Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to below 25 °C.
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Adjust the pH to 7.0-8.0 with 50 wt.% aqueous sodium hydroxide solution.
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Extract the mixture three times with 500 mL portions of diethyl ether.
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Wash the combined organic layers twice with 100 mL of saturated aqueous sodium chloride solution and once with 50 mL of water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Recrystallize the crude product from a 1:1 mixture of benzol-cyclohexane to obtain 2-chloro-4-aminopyridine.
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Applications in Drug Development
2-Chloro-4-nitropyridine is not known to be directly involved in biological signaling pathways. However, it serves as a crucial building block in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. The 2-substituted-4-aminopyridine core, readily accessible from 2-chloro-4-nitropyridine, is a common scaffold in many kinase inhibitors that target signaling pathways implicated in cancer and other diseases.
For instance, derivatives of 2-chloro-4-nitropyridine are used in the synthesis of inhibitors for Janus kinase 2 (JAK2), Aurora kinases, and FLT3 kinase, all of which are key components of signaling pathways that regulate cell growth, proliferation, and survival. The ability to easily introduce diverse substituents at the 2-position via SNAr reactions makes 2-chloro-4-nitropyridine a valuable starting material for generating libraries of potential drug candidates for screening against various therapeutic targets.
Safety Information
2-Chloro-4-nitropyridine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.
Conclusion
2-Chloro-4-nitropyridine is a highly reactive and versatile intermediate in organic synthesis. Its electron-deficient pyridine ring, activated by both the nitrogen heteroatom and the 4-nitro group, makes it an excellent substrate for nucleophilic aromatic substitution reactions. This reactivity, combined with the potential for further functionalization through reduction of the nitro group, has established 2-chloro-4-nitropyridine as a valuable precursor in the synthesis of a diverse range of heterocyclic compounds, including those with significant biological activity. While not a direct modulator of cellular signaling, its importance in the drug discovery and development process, particularly in the synthesis of kinase inhibitors, is well-documented. This guide provides a foundational understanding of its properties and reactivity for researchers and scientists working in the fields of organic and medicinal chemistry.
